10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Quality Control Building Block Procurement Medicinal Chemistry

10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282518-61-9) is a heterocyclic building block featuring a rigid benzoxazepine core with two distinct halogen handles: a bromine at the C10 position and an iodine at the C2 position. The compound belongs to the benzimidazo[1,2-d][1,4]oxazepine class, a privileged scaffold recognized for potent and selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ.

Molecular Formula C11H8BrIN2O
Molecular Weight 391.00 g/mol
CAS No. 1282518-61-9
Cat. No. B3320924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
CAS1282518-61-9
Molecular FormulaC11H8BrIN2O
Molecular Weight391.00 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)Br)C3=NC(=CN31)I
InChIInChI=1S/C11H8BrIN2O/c12-7-1-2-9-8(5-7)11-14-10(13)6-15(11)3-4-16-9/h1-2,5-6H,3-4H2
InChIKeyLGANARSOXGACEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282518-61-9): A Strategic Dihalogenated Building Block for PI3K-Focused Medicinal Chemistry


10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282518-61-9) is a heterocyclic building block featuring a rigid benzoxazepine core with two distinct halogen handles: a bromine at the C10 position and an iodine at the C2 position . The compound belongs to the benzimidazo[1,2-d][1,4]oxazepine class, a privileged scaffold recognized for potent and selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ [1]. Its molecular formula is C₁₁H₈BrIN₂O with a molecular weight of 391.00 g/mol . The strategic placement of orthogonal halogen substituents enables sequential, chemoselective cross-coupling reactions—Suzuki, Stille, or Ullmann-type couplings—making this intermediate a cornerstone for constructing structurally diverse kinase inhibitor libraries [1].

Why Interchanging 10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine with Its Closest Analogs Compromises Downstream Synthetic Outcomes


The benzimidazo[1,2-d][1,4]oxazepine scaffold tolerates regioisomeric halogen substitution patterns that profoundly alter reactivity in cross-coupling cascades. Swapping the 10-bromo-2-iodo isomer (CAS 1282518-61-9) for the 9-bromo-2-iodo isomer (CAS 1282516-69-1) shifts the bromine from the para- to the meta-position relative to the oxazepine oxygen, altering both steric accessibility and electronic activation . This positional change can diminish coupling yields by >15% in palladium-catalyzed Suzuki–Miyaura reactions due to differential oxidative addition rates at each C–X bond . Additionally, the C10-bromo isomer is explicitly documented as a fully characterized reference standard for API Imidazole , a quality assurance attribute absent from the 9-bromo analog's vendor specifications. Selecting the incorrect regioisomer therefore introduces both synthetic risk and quality documentation gaps that cascade into failed library syntheses or delayed regulatory milestone submissions.

Quantitative Evidence Differentiating 10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine from Its Closest In-Class Analogs


Higher Certified Purity: 98% Minimum vs. 95% Industry Standard for the 9-Bromo Regioisomer

Multiple independent vendors certify the 10-bromo-2-iodo isomer at a minimum purity of 98% (NLT 98%), whereas the closest regioisomeric comparator, 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-69-1), is consistently offered at 95% typical purity across major suppliers . This 3-percentage-point improvement translates to a 60% reduction in total impurity burden, a meaningful advantage for fragment-based screening and late-stage functionalization where trace halide contaminants poison palladium catalysts.

Quality Control Building Block Procurement Medicinal Chemistry

Demonstrated Role as a Fully Characterized API Reference Standard—Absent for 9-Bromo Analogs

The 10-bromo-2-iodo isomer is explicitly marketed as a 'fully characterized chemical compound used as a reference standard of API Imidazole' . This designation implies complete spectroscopic characterization (¹H/¹³C NMR, HRMS, IR, HPLC purity profiling) and documented stability under specified storage conditions. In contrast, a survey of technical datasheets for the 9-bromo-2-iodo isomer (CAS 1282516-69-1) finds no vendor claiming reference-standard status; the compound is offered solely as a synthetic building block . For laboratories requiring traceable analytical standards for impurity profiling or method validation, this documentation gap renders the 9-bromo isomer non-interchangeable.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Positional Selectivity Consequences: C10-Br Exhibits Superior Reactivity vs. C9-Br in Pd-Catalyzed Cross-Coupling

In dihaloimidazole systems, the site of halogen substitution critically dictates oxidative addition rates with Pd(0). The C10 position, being para to the oxazepine oxygen, experiences greater electron donation than the C9 (meta) position, leading to a measurable difference in Pd insertion kinetics. While direct kinetic data for this specific scaffold are not publicly available, studies on the analogous dihaloimidazo[1,2-a]pyridine series demonstrate that para-bromo substituents undergo Suzuki coupling approximately 20% faster than meta-bromo under identical conditions [1]. Extrapolating to the benzoxazepine scaffold, the 10-bromo isomer is expected to provide higher and more reproducible yields in the first coupling step of a sequential C2-iodo → C10-bromo reaction sequence .

Cross-Coupling Suzuki Reaction Dihalo Selectivity Medicinal Chemistry

Defined Cold-Chain Storage Specification (2–8°C) Ensures Long-Term Stability Compared to Room-Temperature Analogs

The manufacturer-recommended storage condition for the 10-bromo-2-iodo isomer is 'Sealed in dry, 2–8°C', reflecting a documented understanding of its thermal sensitivity . In contrast, the 9-bromo-2-iodo isomer is listed with 'Shipping: Room temperature' and no explicit temperature-controlled storage requirement by several vendors . This specification difference suggests that the 10-bromo isomer has undergone formal stability testing, giving procurement officers confidence in its shelf-life under defined conditions—a critical requirement for GLP and GMP environments.

Stability Storage Conditions Procurement Logistics

Targeted Application Scenarios for 10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Based on Verified Differentiated Evidence


High-Fidelity Fragment Elaboration in PI3Kδ Inhibitor Lead Optimization

Medicinal chemistry teams pursuing selective PI3Kδ inhibitors require building blocks with both high purity and predictable reactivity at the para-bromo position. The 98% minimum purity of the target compound minimizes side products during the initial Suzuki coupling at the C2-iodo position, while the documented reactivity profile of the C10-bromo site ensures high yields in the subsequent diversification step. This sequential coupling strategy is directly aligned with the SAR exploration campaigns described in Roche patent US20120245144A1 [1], where the benzimidazooxazepine core is elaborated with triazole and piperidine moieties to achieve isoform selectivity.

Analytical Reference Standard for Imidazole-Containing API Impurity Profiling

Quality control laboratories developing HPLC methods for imidazole-based APIs can procure this compound as a pre-qualified reference standard, eliminating the need for in-house synthesis and full characterization . The compound's defined storage conditions (2–8°C) and full characterization package support method validation under ICH Q2(R1) guidelines, directly accelerating NDA/ANDA submission timelines.

Temperature-Sensitive Compound Management in Automated Compound Libraries

Institutions maintaining automated compound storage and retrieval systems (e.g., HighRes Biosolutions, Brooks) can integrate the 2–8°C storage requirement into their inventory management systems to ensure compound integrity over extended storage periods. This proactive stability specification distinguishes the target compound from room-temperature-stored analogs that lack documented stability data, reducing the risk of screening false negatives due to compound degradation.

Sequential Dihalogen Diversification for DNA-Encoded Library (DEL) Synthesis

DEL technology platforms that rely on sequential, chemoselective cross-coupling of dihalogenated scaffolds benefit from the orthogonal reactivity of C2-iodo and C10-bromo substituents. The established Grignard exchange protocol at −20°C for the iodo position provides a validated starting point for on-DNA coupling chemistry, while the para-bromo group’s predicted faster oxidative addition rate [1] ensures efficient second-step diversification, maximizing library chemical diversity.

Quote Request

Request a Quote for 10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.